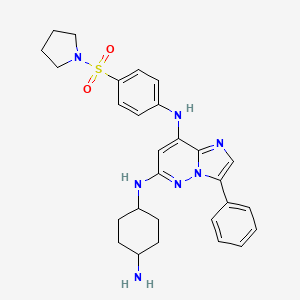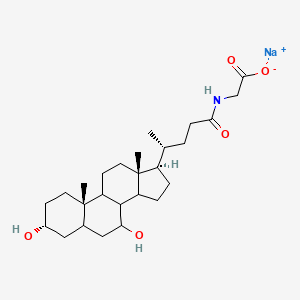
Glycochenodeoxycholic acid sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycochenodeoxycholic acid sodium is a bile salt formed in the liver from chenodeoxycholic acid and glycine, typically found as the sodium salt . It acts as a detergent to solubilize fats for absorption and is itself absorbed . This compound is used as a cholagogue and choleretic, aiding in the digestion and absorption of dietary fats .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycochenodeoxycholic acid sodium is synthesized by conjugating chenodeoxycholic acid with glycine in the liver . The reaction involves the formation of an amide bond between the carboxyl group of chenodeoxycholic acid and the amino group of glycine .
Industrial Production Methods: Industrial production of this compound involves the extraction of chenodeoxycholic acid from bile, followed by its conjugation with glycine under controlled conditions . The product is then purified and converted to its sodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions: Glycochenodeoxycholic acid sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Glycochenodeoxycholic acid sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying bile acid chemistry and reactions.
Biology: It is used to study the role of bile acids in cellular processes and their effects on cell membranes.
Medicine: It is used in research on liver diseases, cholesterol metabolism, and bile acid-related disorders.
Industry: It is used in the formulation of pharmaceuticals and as a detergent in various industrial processes.
Mécanisme D'action
Glycochenodeoxycholic acid sodium acts as a detergent to solubilize fats for absorption in the intestines . It interacts with bile acid transporters and receptors, facilitating the emulsification and absorption of dietary fats . The compound also induces hepatocyte apoptosis, which is partially mediated by the Fas pathway .
Comparaison Avec Des Composés Similaires
Glycodeoxycholic acid: Formed by conjugation of deoxycholate with glycine.
Glycocholic acid: Formed by conjugation of cholic acid with glycine.
Taurochenodeoxycholic acid: Formed by conjugation of chenodeoxycholic acid with taurine.
Uniqueness: Glycochenodeoxycholic acid sodium is unique due to its specific role in solubilizing fats and its distinct molecular structure, which includes two hydroxyl groups at positions 3α and 7α . This structural uniqueness contributes to its specific biological functions and interactions with bile acid receptors .
Propriétés
Formule moléculaire |
C26H42NNaO5 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
sodium;2-[[(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16?,17-,18-,19?,20?,21-,24?,25+,26-;/m1./s1 |
Clé InChI |
AAYACJGHNRIFCT-XUMGSDNXSA-M |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES canonique |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


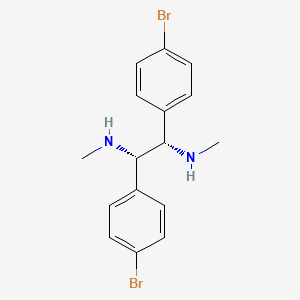
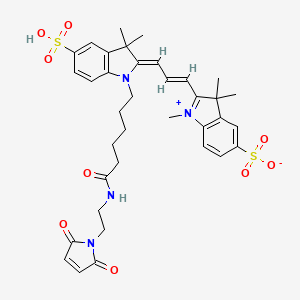
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
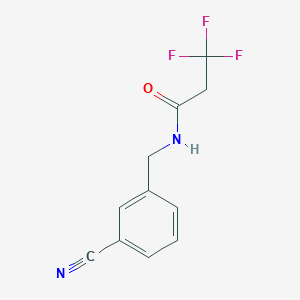
![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
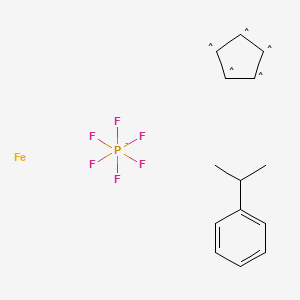
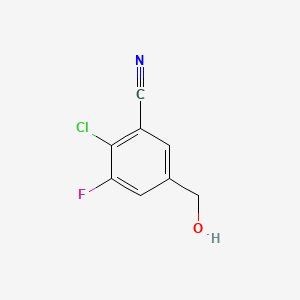
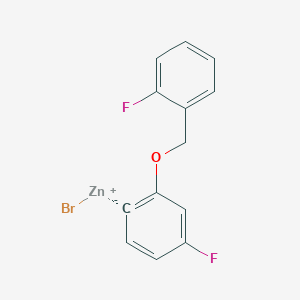
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)
![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
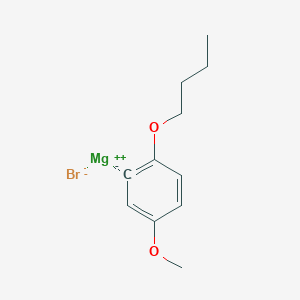
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
